5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride

Analgesic screening In vivo pharmacology Salicylic acid derivatives

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the hydrochloride salt form of 5-aminomethylsalicylic acid (AMS), a substituted salicylic acid derivative bearing a primary aminomethyl group at the 5-position. This compound serves as a versatile pharmaceutical intermediate and has been characterized as an analgesic and anti-inflammatory agent in preclinical models.

Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
CAS No. 33242-33-0
Cat. No. B1514490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride
CAS33242-33-0
Molecular FormulaC8H10ClNO3
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)C(=O)O)O.Cl
InChIInChI=1S/C8H9NO3.ClH/c9-4-5-1-2-7(10)6(3-5)8(11)12;/h1-3,10H,4,9H2,(H,11,12);1H
InChIKeyRMAHMGNDWIWFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride (CAS 33242-33-0): Structural Identity and Core Pharmacological Profile for Research Procurement


5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the hydrochloride salt form of 5-aminomethylsalicylic acid (AMS), a substituted salicylic acid derivative bearing a primary aminomethyl group at the 5-position . This compound serves as a versatile pharmaceutical intermediate and has been characterized as an analgesic and anti-inflammatory agent in preclinical models [1]. The hydrochloride salt confers distinct physicochemical advantages—enhanced aqueous solubility and improved crystallinity—compared to the free carboxylic acid form, directly impacting handling, formulation, and purification workflows .

Why 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride Cannot Be Simply Substituted by In-Class Analogs


Substitution with generic salicylic acid derivatives or positional isomers risks losing the distinct pharmacological profile documented for the 5-aminomethyl-2-hydroxy substitution pattern. The aminomethyl group at the 5-position is critical for analgesic potency: 5-(propylaminomethyl)-salicylic acid displayed 1.9-fold greater analgesic effect than salicylamide, whereas derivatives lacking this substituent showed substantially weaker activity [1]. Furthermore, the hydrochloride salt form enhances crystallization reproducibility and aqueous solubility relative to the free base, directly affecting synthetic yield and purity in downstream applications .

Quantitative Differentiation Evidence: 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride vs. Closest Analogs


Analgesic Potency: 5-Aminomethylsalicylic Acid (AMS) vs. Salicylamide in Mouse Model

AMS demonstrated approximately 2-fold greater analgesic potency than salicylamide in a standard rodent pain model. The analgesic effect of AMS persisted for approximately 150 minutes, indicating sustained duration of action [1].

Analgesic screening In vivo pharmacology Salicylic acid derivatives

Anti-Inflammatory Activity: AMS vs. Sodium Salicylate in Carrageenin-Induced Paw Edema

In the carrageenin-induced rat paw edema model, AMS at 100 mg/kg s.c. inhibited edema by approximately 36%, matching the activity of sodium salicylate at an equivalent dose [1]. This indicates that AMS achieves comparable peripheral anti-inflammatory efficacy to a clinically established salicylate.

Anti-inflammatory screening Carrageenin edema model Salicylic acid derivatives

Uricosuric Activity: AMS vs. Phenylbutazone—Superior Uric Acid Excretion Promotion

AMS at 200 mg/kg s.c. increased urinary uric acid excretion to a degree described as 'slightly more potent' than phenylbutazone at 30 mg/kg p.o. [1]. This uricosuric property is not typically observed with simple salicylates such as salicylamide, providing an additional differentiation axis.

Uricosuric activity Uric acid excretion Analgesic adjunct

Leucocyte Migration Inhibition: AMS vs. Salicylate—Quantitative Comparison in Normal vs. Adrenalectomized Rats

AMS at 100 mg/kg i.p. inhibited leucocyte migration by 50.4% in normal rats versus 28.7% in adrenalectomized rats, indicating partially adrenal-dependent anti-inflammatory action [1]. Salicylate showed a qualitatively similar pattern but the quantitative comparison of inhibition percentages under identical conditions is explicitly reported for AMS.

Anti-inflammatory mechanism Leucocyte migration Adrenal-dependent activity

Salt-Form Advantage: Hydrochloride Salt vs. Free Base for Crystallization and Solubility

The hydrochloride salt of 5-(aminomethyl)-2-hydroxybenzoic acid exhibits enhanced crystallization properties compared to the free carboxylic acid form (CAS 2820-31-7), facilitating purification through selective precipitation . Vendor specifications confirm consistent 97% purity with defined storage at 2-8°C , whereas the free base is typically supplied at 95% minimum purity under ambient storage conditions .

Salt selection Crystallization Aqueous solubility Process chemistry

Plasma Protein Binding: AMS vs. Class-Level Salicylate Compounds

AMS was found to bind to plasma protein 'rather loosely compared to other salicylate compounds' in rabbit pharmacokinetic studies [1]. Following intravenous administration, approximately 90% of the dose was excreted in urine within 5 hours, with a blood level decline to approximately 10% of initial within the same period [1]. This distinguishes AMS from highly protein-bound salicylates such as salicylic acid (>90% bound at therapeutic concentrations).

Pharmacokinetics Plasma protein binding Tissue distribution

High-Value Application Scenarios for 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride Based on Quantitative Differentiation Evidence


Lead Scaffold for Dual Analgesic–Anti-Inflammatory Drug Discovery Programs

With a 2-fold analgesic potency advantage over salicylamide and anti-inflammatory activity equivalent to sodium salicylate [1], the AMS scaffold is positioned for programs seeking a single molecular entity with balanced analgesic and anti-inflammatory efficacy. Its uricosuric activity further differentiates it for gout-associated pain indications [1].

Mechanistic Probe for Adrenal-Dependent vs. Adrenal-Independent Anti-Inflammatory Pathways

The quantitatively characterized differential leucocyte migration inhibition in normal versus adrenalectomized rats (50.4% vs. 28.7%) [2] makes this compound a valuable pharmacological tool for dissecting glucocorticoid-mediated versus direct anti-inflammatory mechanisms—an application not served by conventional salicylates.

Synthetic Intermediate Requiring High-Purity Salt Form for Amide Coupling and Bioconjugation

The hydrochloride salt's enhanced crystallinity and defined 97% purity specification provide a reliable amine-bearing building block for amide bond formation, peptide conjugation, and dendrimer synthesis [3], where the free base's lower purity and variable crystallinity introduce stoichiometric uncertainty.

Pharmacokinetic Reference Compound with Distinct Low Protein Binding Among Salicylates

The loosely bound plasma protein interaction profile and rapid renal elimination (90% excreted within 5 hours) [4] establish this compound as a useful comparator in pharmacokinetic studies investigating the impact of protein binding on salicylate derivative distribution and clearance.

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